2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
Description
2-(1H-Indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic indole-acetamide derivative characterized by a 1H-indol-1-yl group linked via an acetamide bridge to a 1-phenylpyrrolidin-2-ylmethyl substituent. While direct data on its biological activity or synthesis are absent in the provided evidence, its structural features align with compounds studied for diverse applications, including antioxidant, antihyperglycemic, and receptor-targeting activities .
Properties
IUPAC Name |
2-indol-1-yl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(16-23-14-12-17-7-4-5-11-20(17)23)22-15-19-10-6-13-24(19)18-8-2-1-3-9-18/h1-5,7-9,11-12,14,19H,6,10,13,15-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKODPTULJZRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by the cyclization of appropriate precursors.
Coupling of Indole and Pyrrolidine Rings: The indole and pyrrolidine rings are coupled using a suitable linker, such as an acetamide group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, primary amines, and substituted indole derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Indole Acetamide Derivatives
Key Observations :
- The 1-yl substitution in the target compound may alter binding modes or metabolic stability .
- Acetamide Substituents : The 1-phenylpyrrolidin-2-ylmethyl group in the target compound introduces a chiral center and a nitrogen-containing heterocycle, which may improve solubility and receptor selectivity compared to phenyl or phenylethyl groups .
- Functional Groups: Electron-withdrawing groups (e.g., nitro in ) or hydrogen-bond donors (e.g., hydroxyimino in ) enhance reactivity or antioxidant activity. The target compound lacks such groups, suggesting its activity may rely on steric or hydrophobic interactions.
Table 3: Reported Bioactivities and Properties
Comparison with Target Compound :
- Solubility and Stability : The pyrrolidine moiety may improve aqueous solubility relative to purely aromatic analogs (e.g., ), though crystallinity (as in ) could affect bioavailability.
Biological Activity
2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. It features an indole ring, a pyrrolidine ring, and an acetamide group, contributing to its potential biological activities. This article discusses the compound's biological activity, including its synthesis, mechanisms of action, and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Ring : Often synthesized via Fischer indole synthesis.
- Methyl Group Introduction : Achieved through alkylation reactions.
- Pyrrolidine Ring Formation : Involves the reaction of an appropriate amine with a ketone or aldehyde.
- Acetamide Group Attachment : Accomplished through acylation reactions with acetic anhydride or acetyl chloride.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate their activity, leading to various biological effects, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Demonstrated selective toxicity against cancer cell lines.
- Anti-inflammatory Effects : May reduce inflammation in various models .
Case Studies and Research Findings
Research has highlighted several significant findings regarding the compound's biological activities:
Anticancer Studies
A study evaluated the cytotoxicity of various indole derivatives, including this compound. The compound showed promising results against different cancer cell lines, demonstrating:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | 192 |
| - | HeLa | 195 |
| - | 3T3 | 172 |
These results indicate that the compound possesses significant anticancer potential, particularly against squamous carcinoma cells .
Antimicrobial Activity
Another study investigated the antimicrobial properties of similar indole derivatives. The findings suggested that compounds with structural similarities to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Safety Profile
In terms of safety, hemocompatibility studies indicated that the compound did not exhibit significant hemolytic activity at tested concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. Advanced Analytical Techniques
- NMR Spectroscopy: ¹H and ¹³C NMR validate the indole NH proton (δ 10.5–11.5 ppm) and acetamide carbonyl (δ ~165–170 ppm) .
- X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles to confirm stereochemistry .
- HPLC-MS: Monitors purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 390.5) .
What in vitro assays are suitable for evaluating its biological activity?
Q. Basic Screening Protocols
- Kinase Inhibition Assays: Measure IC₅₀ against KRASG12C mutants using fluorescence polarization .
- Antioxidant Activity: DPPH/FRAP assays quantify radical scavenging (e.g., EC₅₀ values < 50 µM for halogenated derivatives) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HCT-116) with dose-response curves .
How do structural modifications impact SAR for this compound?
Q. Advanced SAR Analysis
| Substituent | Biological Impact | Reference |
|---|---|---|
| Halogens (Cl, F) | ↑ Antioxidant activity (e.g., 3j in DPPH) | |
| Pyrimidine rings | Enhanced kinase binding via π-π stacking | |
| Pyrrolidine groups | Improved solubility and BBB penetration |
How are crystallographic data interpreted to resolve conformational ambiguities?
Q. Advanced Crystallography
- Bond Angles/Lengths: Compare DFT-optimized vs. experimental values (e.g., C9-N1-C19 angle: 124.87° vs. 125.2° calculated) .
- Torsional Strain: Analyze puckering in the pyrrolidine ring (e.g., envelope vs. twist conformers) .
- H-Bond Networks: Identify key interactions (e.g., NH···O=C in acetamide) stabilizing the crystal lattice .
How can contradictory bioactivity data between studies be reconciled?
Q. Data Contradiction Analysis
- Contextual Factors: Variations in cell lines (e.g., HCT-116 vs. HEK293) or assay conditions (serum-free vs. serum-containing media) .
- Metabolic Stability: Use hepatic microsomal assays to assess degradation rates (e.g., t₁/₂ < 30 min in rat liver S9) .
- Statistical Validation: Apply ANOVA to compare IC₅₀ values across replicates (p < 0.05 threshold) .
What computational methods predict binding modes with biological targets?
Q. Advanced Modeling Approaches
- Docking Studies (AutoDock Vina): Simulate interactions with KRASG12C (ΔG ≈ -9.5 kcal/mol) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- QM/MM Calculations: Evaluate electronic effects of substituents on binding affinity (e.g., charge transfer in indole rings) .
How are analytical methods optimized for quantifying trace impurities?
Q. Method Development
- HPLC Parameters: C18 column, gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm .
- LOQ/LOD: Validate sensitivity (e.g., LOD = 0.1 µg/mL via calibration curves) .
- Forced Degradation: Acid/heat stress tests to identify degradation products (e.g., hydrolyzed acetamide) .
What strategies address chirality in the pyrrolidine moiety during synthesis?
Q. Chiral Resolution Techniques
- Chiral HPLC: Use amylose-based columns to separate enantiomers (e.g., R and S forms) .
- Asymmetric Catalysis: Employ Evans auxiliaries or organocatalysts for enantioselective synthesis .
- CD Spectroscopy: Confirm absolute configuration via Cotton effects .
How are binding kinetics and residence time measured for target engagement?
Q. Advanced Biophysical Assays
- SPR (Surface Plasmon Resonance): Determine kon/koff rates (e.g., kon = 1.5 × 10⁴ M⁻¹s⁻¹) .
- ITC (Isothermal Titration Calorimetry): Measure ΔH and ΔS of binding (e.g., ΔH = -12.5 kcal/mol) .
- TR-FRET: Quantify displacement of labeled probes in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
